"C19H20FN3O6 chemical structure and properties"
"C19H20FN3O6 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical compound with the molecular formula C19H20FN3O6, identified in the PubChem database under the Compound Identification Number (CID) 17578778. Due to a notable absence of this compound in published scientific literature, this guide will focus on the theoretical and computed data available, presenting its chemical structure and predicted properties. At present, there is no available information regarding its synthesis, experimental properties, biological activity, or associated signaling pathways. This guide serves as a foundational reference, summarizing the existing computational data and highlighting the need for future research to elucidate the real-world properties and potential applications of this molecule.
Chemical Structure and Identification
The compound C19H20FN3O6 is registered in the PubChem database, a public repository of chemical information.[1] While a common or trade name is not available, its identity is established through its unique chemical structure and standard chemical identifiers.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: C1=CC(=C(C=C1F)N2C=C(C(=O)N(C2=O)CC(=O)N3CCCC3)C(=O)OCC)C
This SMILES string describes a complex heterocyclic structure containing a fluorophenyl group, a central dihydropyridine-dione ring, and a prolinamide side chain. A 2D representation of the structure can be generated from this information.
Physicochemical Properties
All physicochemical properties for C19H20FN3O6 are computationally predicted and sourced from the PubChem database.[1] These values provide a theoretical baseline for the compound's behavior and are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C19H20FN3O6 | |
| Molecular Weight | 405.38 | g/mol |
| XLogP3-AA (LogP) | 0.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 405.13361 | g/mol |
| Monoisotopic Mass | 405.13361 | g/mol |
| Topological Polar Surface Area | 104.9 | Ų |
| Heavy Atom Count | 29 | |
| Formal Charge | 0 | |
| Complexity | 639 | |
| Isotope Atom Count | 0 | |
| Defined Atom Stereocenter Count | 0 | |
| Undefined Atom Stereocenter Count | 1 | |
| Defined Bond Stereocenter Count | 0 | |
| Undefined Bond Stereocenter Count | 0 | |
| Covalently-Bonded Unit Count | 1 | |
| Compound Is Canonicalized | Yes |
Biological and Pharmacological Profile
There is currently no publicly available data on the biological activity, mechanism of action, or pharmacological properties of C19H20FN3O6. Searches of scientific literature and biological activity databases did not yield any results for this specific compound. Therefore, its potential as a therapeutic agent or its role in any signaling pathways is unknown.
Experimental Protocols
A thorough search of chemical synthesis and experimental protocol databases reveals no published methods for the synthesis or analysis of C19H20FN3O6.
Data and Workflow Visualization
The following diagram illustrates the logical relationship between the available information for C19H20FN3O6, starting from its molecular formula to its computed properties.
Caption: Logical flow of available data for C19H20FN3O6.
Conclusion and Future Directions
The chemical compound C19H20FN3O6 is a structurally defined entity within the PubChem database. However, it remains a largely uncharacterized molecule. The computational data presented in this guide offer a starting point for any future investigation. There is a clear need for primary research to synthesize this compound, validate its predicted properties through experimental analysis, and screen for any potential biological activity. Such research would be essential to determine if C19H20FN3O6 or its analogues have any utility in drug discovery and development. Until such studies are conducted, the practical applications and biological significance of this compound remain purely speculative.
